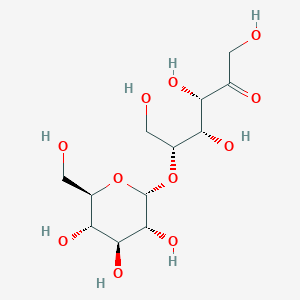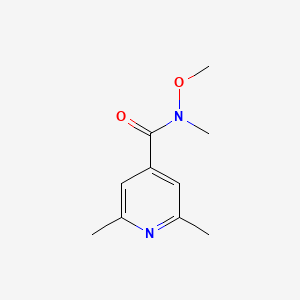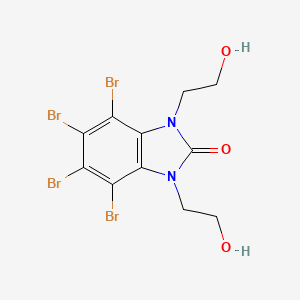
lactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
lactose is a disaccharide composed of two monosaccharides: gathis compound and glucose, linked by a β1-4 glycosidic bond . It is a derivative of this compound and is commonly found in milk and dairy products. This compound is known for its role in the development and nutrition of infants, as it is a significant carbohydrate in milk .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
lactose can be synthesized through enzymatic methods, particularly using lactobiose phosphorylase. This enzyme catalyzes the formation of lactobiose from this compound and inorganic phosphate . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of lactobiose often involves the use of recombinant DNA technology to express lactobiose phosphorylase in microorganisms such as Bacillus subtilis . This method allows for high-yield production of lactobiose with high purity. The process includes fermentation, centrifugation, and purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
lactose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lactobionic acid.
Hydrolysis: Enzymatic hydrolysis of lactobiose results in the formation of gathis compound and glucose.
Reduction: this compound can be reduced to form lactitol, a sugar alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Hydrolysis: Enzymes such as β-galactosidase are used under mild conditions (pH 6-7, 37°C) to hydrolyze lactobiose.
Reduction: Sodium borohydride is often used as a reducing agent in alkaline conditions.
Major Products
Oxidation: Lactobionic acid
Hydrolysis: Gathis compound and glucose
Reduction: Lactitol
Wissenschaftliche Forschungsanwendungen
lactose has a wide range of applications in scientific research:
Biology: Plays a role in studying carbohydrate metabolism and its effects on microbial growth.
Wirkmechanismus
lactose exerts its effects primarily through its fermentation by intestinal microbiota. In the colon, lactobiose is fermented to produce short-chain fatty acids and lactic acid, which lower the pH of the colon and promote the growth of beneficial bacteria . This selective modulation of bacterial growth helps maintain a healthy gut microbiome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactose: A disaccharide composed of gathis compound and glucose, similar to lactobiose but with a different glycosidic bond.
Lactulose: A synthetic disaccharide composed of gathis compound and fructose, used as a laxative and prebiotic.
Lactitol: A sugar alcohol derived from the reduction of this compound, used as a low-calorie sweetener.
Uniqueness of this compound
This compound is unique in its specific β1-4 glycosidic bond, which makes it a valuable substrate for studying β-galactosidase activity. Its role in promoting beneficial gut bacteria also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1 |
InChI-Schlüssel |
GUBGYTABKSRVRQ-QKKXKWKRSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
melting_point |
201-202 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(5-(Trifluoromethyl)pyridin-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B8805582.png)


![1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)-](/img/structure/B8805591.png)


